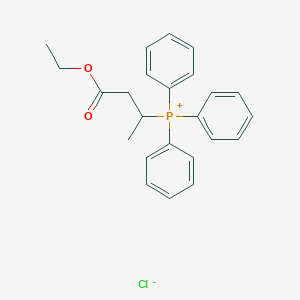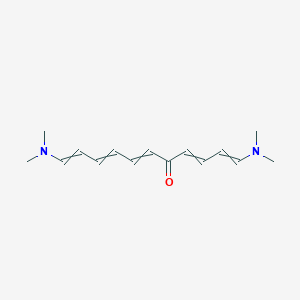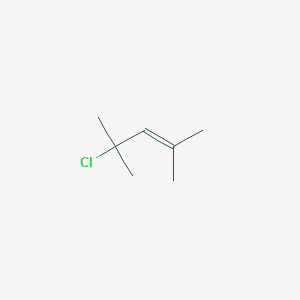
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is a member of the phosphonium salts family, which are widely used in organic synthesis and various industrial applications. This compound is characterized by the presence of a triphenylphosphonium group attached to a 4-ethoxy-4-oxobutan-2-yl moiety, making it a versatile reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobutan-2-yl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining product quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to generate phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, and other biomolecules, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethoxy-4-oxobutyl)(triphenyl)phosphonium bromide: Similar structure but with a bromide ion instead of chloride.
Triphenylphosphine oxide: Lacks the 4-ethoxy-4-oxobutan-2-yl moiety but shares the triphenylphosphine core.
Triphenylphosphine: The parent compound without the additional functional groups.
Uniqueness
(4-Ethoxy-4-oxobutan-2-yl)(triphenyl)phosphanium chloride is unique due to its combination of the triphenylphosphonium group with the 4-ethoxy-4-oxobutan-2-yl moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
79906-32-4 |
|---|---|
Fórmula molecular |
C24H26ClO2P |
Peso molecular |
412.9 g/mol |
Nombre IUPAC |
(4-ethoxy-4-oxobutan-2-yl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C24H26O2P.ClH/c1-3-26-24(25)19-20(2)27(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20H,3,19H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
AXJHMOLOMWYNGP-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)
![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)


![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)

